molecular formula C10H16O2 B2634235 1-Oxaspiro[5.5]undecan-9-one CAS No. 1067249-24-4

1-Oxaspiro[5.5]undecan-9-one

Cat. No.: B2634235
CAS No.: 1067249-24-4
M. Wt: 168.236
InChI Key: VXIVATBWBJCTFQ-UHFFFAOYSA-N
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Description

1-Oxaspiro[5.5]undecan-9-one is a spirocyclic compound characterized by a unique structure where a spiro center connects two rings, one of which contains an oxygen atom. This compound belongs to the broader class of spiro compounds, which are known for their intriguing conformational and configurational properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxaspiro[5.5]undecan-9-one can be synthesized through various methods. One common approach involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. Another method involves the use of olefin metathesis reactions with Grubbs catalyst, although this approach is more complex and expensive .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 1-Oxaspiro[5.5]undecan-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the oxygen atom in the spiro ring, which can act as a reactive site.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

1-Oxaspiro[5.5]undecan-9-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Oxaspiro[5.5]undecan-9-one exerts its effects is primarily through its interaction with specific molecular targets. For instance, in the context of antituberculosis activity, the compound acts as an inhibitor of the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis . The inhibition of this protein disrupts the bacterial cell wall synthesis, leading to the death of the bacteria.

Comparison with Similar Compounds

1-Oxaspiro[5.5]undecan-9-one can be compared with other spirocyclic compounds such as:

The uniqueness of this compound lies in its specific structural configuration and the presence of the oxygen atom, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-oxaspiro[5.5]undecan-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c11-9-3-6-10(7-4-9)5-1-2-8-12-10/h1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIVATBWBJCTFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2(C1)CCC(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1067249-24-4
Record name 1-oxaspiro[5.5]undecan-9-one
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